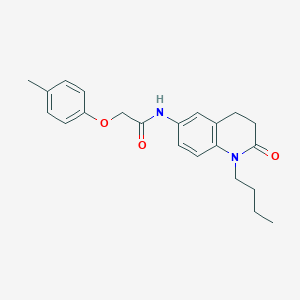

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolin scaffold substituted with a butyl group at position 1 and an oxo moiety at position 2. The acetamide side chain is functionalized with a 4-methylphenoxy group.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-4-13-24-20-11-8-18(14-17(20)7-12-22(24)26)23-21(25)15-27-19-9-5-16(2)6-10-19/h5-6,8-11,14H,3-4,7,12-13,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKNEPMGKSWLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.

Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the quinoline derivative with 4-methylphenoxyacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the butyl side chain.

Reduction: Reduction reactions could target the carbonyl group in the quinoline core or the acetamide moiety.

Substitution: Substitution reactions may occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.

Case Study:

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study:

In a model of neurodegeneration induced by oxidative stress, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide was shown to reduce neuronal cell death and improve cell viability significantly .

Pharmacological Applications

1. Enzyme Inhibition

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide acts as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for drug development targeting metabolic disorders.

Case Study:

Research has indicated that this compound inhibits specific enzymes linked to metabolic syndrome, thus potentially offering therapeutic benefits for conditions such as obesity and diabetes .

2. Receptor Modulation

The compound is also known to interact with various receptors in the body, modulating their activity. This characteristic can be leveraged in developing treatments for conditions related to receptor dysregulation.

Industrial Applications

1. Synthesis and Production

The industrial production of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide involves multi-step organic synthesis methods. Techniques such as continuous flow reactors are employed to enhance efficiency and yield during production.

Synthesis Route:

The synthesis typically involves the condensation of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-methylphenoxyacetic acid under controlled conditions .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide would depend on its specific biological target. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to a specific site on a protein, altering its conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s core structure and substituents differentiate it from related acetamide derivatives. Key comparisons include:

Core Scaffolds

- Tetrahydroquinolin vs. Pyridine/Triazole/Benzothiazole: The tetrahydroquinolin core in the target compound contrasts with pyridine (e.g., compound 533), triazole (WH7), or benzothiazole (e.g., EP3 348 550A1 derivatives) backbones in analogs . Tetrahydroquinolin’s fused bicyclic system may confer rigidity and influence binding to auxin receptors or other biological targets.

Substituent Profiles

- Phenoxy Group Modifications: The 4-methylphenoxy group in the target compound lacks electronegative substituents (e.g., Cl in WH7 or compound 533), which may reduce receptor affinity compared to chloro-substituted analogs .

- Amide Side Chains: The tetrahydroquinolin-linked amide differs from pyridin-2-yl (compound 533) or triazolyl (WH7) moieties, which may engage in distinct π-π stacking or hydrogen bonding .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Chlorine atoms in phenoxy groups enhance auxin-like activity by mimicking natural auxins (e.g., 2,4-D), but methyl groups may reduce phytotoxicity, making the target compound safer for certain crops .

- Core Flexibility: The tetrahydroquinolin scaffold’s rigidity could improve binding kinetics compared to flexible pyridine or triazole-based analogs .

- Patent Landscape: Benzothiazole derivatives () highlight the importance of heterocycle choice in drug design, suggesting that the target compound’s tetrahydroquinolin core may be optimized for agricultural rather than medical use .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival, making it a candidate for anticancer therapy.

- Receptor Modulation : It interacts with various receptors that play critical roles in signaling pathways associated with inflammation and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide exhibit potent anticancer activity. For instance:

- In vitro Studies : Compounds with similar tetrahydroquinoline structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancers .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies on related compounds have reported effectiveness against both Gram-positive and Gram-negative bacteria:

- In vitro Antimicrobial Testing : The compound exhibited activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide can be closely linked to its structural components. Modifications in the tetrahydroquinoline core or the phenoxy group can significantly alter its potency and selectivity.

Case Studies

- Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor activity. One derivative showed an IC50 value of 12 µM against the HepG2 cell line, indicating a strong potential for further development as an anticancer agent .

- Inflammation Models : In animal models of inflammation, related compounds exhibited reduced levels of pro-inflammatory cytokines when administered at doses of 5–10 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.